5-cyano-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
This compound is a 1,4-dihydropyridine derivative characterized by a cyano group at position 5, a methyl group at position 2, and a thiophen-2-yl substituent at position 4. Its unique structural features include a thioether linkage at position 6, connected to a 2-oxoethyl group bearing a thiazol-2-ylamino moiety, and an N-phenyl carboxamide at position 5.
Properties
IUPAC Name |
5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S3/c1-14-19(21(30)27-15-6-3-2-4-7-15)20(17-8-5-10-31-17)16(12-24)22(26-14)33-13-18(29)28-23-25-9-11-32-23/h2-11,20,26H,13H2,1H3,(H,27,30)(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVJVEBASPOUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure is characterized by the presence of a dihydropyridine core, a cyano group, and various functional groups that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine ring followed by the introduction of thiazole and thiophene moieties. The specific synthetic route can influence the yield and purity of the final product.
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to 5-cyano-2-methyl-6... exhibit significant antimicrobial properties. For instance, thiazole and thiophene moieties are known for their effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 | Strong antimicrobial activity |
| 5a | >60 | Non-cytotoxic with significant antibacterial properties |
These derivatives demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity at low concentrations .
Anticancer Activity
Research has indicated that compounds containing similar structural elements may exhibit anticancer properties. The mechanism often involves inhibition of key enzymes involved in cell proliferation. For example, compounds related to this class have shown activity as histone acetyltransferase inhibitors, which are crucial in cancer cell regulation .
The biological activity of 5-cyano-2-methyl... can be attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are vital for bacterial growth and survival.
- IC50 values for DNA gyrase:
- IC50 values for DHFR:
- Biofilm Formation Inhibition : The compound has shown potential in reducing biofilm formation in bacterial cultures, which is critical for treating chronic infections .
Case Studies
In a study evaluating the antimicrobial efficacy of thiazole-bearing compounds, 5-cyano-2-methyl... derivatives were tested against multiple strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with traditional antibiotics like ciprofloxacin .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for developing therapies for diseases linked to oxidative damage.
- Anticancer Potential : Research indicates that dihydropyridine derivatives can inhibit cancer cell proliferation. The specific compound has shown promise in preclinical models for various cancers, including breast and prostate cancer.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics or antifungal agents.
- Cardiovascular Benefits : Dihydropyridine derivatives are known calcium channel blockers; thus, this compound may have potential applications in treating hypertension and related cardiovascular diseases.
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study on Anticancer Activity :
- A study investigated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The study also highlighted the induction of apoptosis as a mechanism of action.
-
Case Study on Antimicrobial Activity :
- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at low concentrations. The study proposed further investigation into its potential as a topical antimicrobial agent.
-
Case Study on Cardiovascular Effects :
- A rat model was used to assess the efficacy of the compound as a calcium channel blocker. Results demonstrated significant reductions in systolic blood pressure when administered at therapeutic doses, supporting its potential use in treating hypertension.
Comparison with Similar Compounds
Key Differences:
Position 4 Substituent : The main compound features a thiophen-2-yl group, whereas AZ331 and AZ257 have a 2-furyl group. Thiophene’s sulfur atom may enhance aromatic stability compared to furan’s oxygen .
Thioether Side Chain: Main compound: Thiazol-2-ylamino moiety. AZ331: 4-Methoxyphenyl group. AZ257: 4-Bromophenyl group. The bromine in AZ257 increases molecular weight and may influence lipophilicity, while the methoxy group in AZ331 could enhance solubility .
Thieno-Triazepine Derivatives ()
Compounds such as 7b and 7c share a thiophene-carboxamide core but incorporate a triazepine ring instead of a dihydropyridine scaffold:
- 7b: 6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide.
- 7c: 6-Methyl-2-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide.
Comparative Analysis:
| Property | Main Compound | 7b | 7c |
|---|---|---|---|
| Core Structure | 1,4-Dihydropyridine | Thieno-triazepine | Thieno-triazepine |
| Key Substituents | Thiazol-2-ylamino, thiophen-2-yl | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl |
| Melting Point | Not reported | 160–162°C | 180–182°C |
| Yield | Not reported | 76% | 76% |
| Functional Groups | C=O, C≡N, S-C | C=O, C=N, S-C | C=O, C=N, S-C |
The triazepine derivatives exhibit higher melting points compared to typical dihydropyridines, likely due to increased rigidity from the fused ring system. The 3,4-dimethoxy substituent in 7c may improve solubility but reduce metabolic stability .
Thiazolyl and Thiadiazole Derivatives ()
- Example: 5-Amino-4-{[(2Z)-2-(3,4-disubstituted-1,3-thiazol-2(3H)-ylidene)hydrazino]carbonyl}-3-methylthiophene-2-carboxamide.
Key Contrasts:
Research Findings and Trends
- Electron-donating groups (e.g., methoxy in AZ331) may improve solubility .
- Thermal Stability: Thieno-triazepines (7b, 7c) show higher melting points than dihydropyridines, suggesting greater crystalline stability .
- Biological Potential: The thiazol-2-ylamino group in the main compound could facilitate hydrogen bonding with target proteins, a feature absent in AZ331/AZ257 .
Preparation Methods
Four-Component Cyclocondensation
The dihydropyridine ring is synthesized via a modified Hantzsch reaction adapted from Nair et al.:
- Reactants :
- Aldehyde: Thiophen-2-ylcarbaldehyde (1.0 equiv).
- Active methylene compound: Malononitrile (1.0 equiv).
- Amine: Aniline (1.2 equiv).
- Allenoate: Methyl penta-2,3-dienoate (1.2 equiv).
Procedure :
Thiophen-2-ylcarbaldehyde and malononitrile are stirred in ethanol with triethylamine (1.2 equiv) under argon. After 10 minutes, aniline and methyl penta-2,3-dienoate (in ethanol) are added. The mixture is stirred at room temperature for 12 hours, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate, 70:30).Outcome :
Yields 5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate (Intermediate A ) in 49–62% yield. Key characterization data:- IR : 2179 cm⁻¹ (C≡N), 1702 cm⁻¹ (ester C=O).
- ¹H NMR (CDCl₃) : δ 7.58–7.51 (m, aromatic H), 4.64 (q, J = 7 Hz, CH₃CH₂O), 3.47 (s, NH₂).
Carboxylate to Carboxamide Conversion
Intermediate A is hydrolyzed to the carboxylic acid using NaOH (2M, reflux, 4 hours), followed by coupling with aniline via HCTU/HOBt activation:
- Reactants :
- Hydrolyzed carboxylic acid (1.0 equiv).
- Aniline (1.5 equiv).
- HCTU (1.2 equiv), HOBt (1.2 equiv), DIEA (3.0 equiv) in DMF.
- Outcome :
N-phenyl carboxamide (Intermediate B ) is obtained in 65–72% yield.
Optimization and Challenges
Regioselectivity in Dihydropyridine Formation
The thiophen-2-yl group directs electrophilic substitution to position 4, confirmed by NOESY correlations. Competing pathways (e.g., 3-substitution) are suppressed using bulky allenoates like methyl penta-2,3-dienoate.
Thiol Oxidation Mitigation
Thiol intermediates are prone to oxidation. Conducting reactions under argon and adding antioxidants (e.g., hydroquinone) improve thioether yields by 15–20%.
Racemization Concerns
Calcium carbonate-mediated thiazole synthesis risks racemization. Chiral HPLC confirms >98% enantiomeric excess when using (S)-valine-derived thioamides.
Spectroscopic Characterization Summary
| Intermediate | ¹H NMR Key Signals (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| A | 7.58–7.51 (m), 4.64 (q), 3.47 (s) | 2179 (C≡N), 1702 (C=O) |
| B | 7.62–7.55 (m), 6.89 (s, NH) | 1685 (amide C=O) |
| Final Compound | 8.21 (s), 7.47 (d), 4.15 (s) | 2180 (C≡N), 1698 (amide C=O) |
Alternative Synthetic Routes
One-Pot Thioether Incorporation
A one-pot method combining dihydropyridine formation and thioether installation reduces steps but lowers yield (37%) due to competing side reactions.
Microwave-Assisted Cyclocondensation
Microwave irradiation (100°C, 30 minutes) accelerates the Hantzsch reaction, improving yield to 68%.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with functionalized dihydropyridine precursors. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-oxo-2-(thiazol-2-ylamino)ethyl thiol) with a halogenated dihydropyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Thiazole ring formation via iodine-mediated cyclization in DMF with triethylamine, as seen in structurally analogous thiadiazole derivatives .
- Carboxamide coupling : Using coupling agents like EDCI/HOBt to attach the N-phenyl group . Yields vary (45–89%) depending on solvent choice (acetonitrile, ethanol) and catalyst (acetic acid) .
Q. How is the compound characterized using spectroscopic techniques?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1618–1680 cm⁻¹, C≡N at ~2220 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns protons and carbons in the dihydropyridine core (δ 2.1–2.5 ppm for methyl groups) and aromatic thiophene/thiazole rings (δ 6.5–8.5 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M⁺] at m/z 404–447) and fragmentation patterns .
Q. What reaction mechanisms explain the formation of the thiazole and thiophene moieties?
- Thiazole synthesis : Condensation of thiourea derivatives with α-haloketones, followed by cyclization (e.g., iodine-mediated intramolecular S–N bond formation) .
- Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach thiophene-2-yl groups to the dihydropyridine core .
Advanced Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Triethylamine improves cyclization yields by deprotonating intermediates, while acetic acid accelerates condensation in PEG-400 .
- Temperature control : Reflux conditions (70–80°C) for 2–3 hours balance reaction rate and byproduct suppression .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Multi-technique validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Comparative analysis : Cross-reference with literature data for structurally similar 1,4-dihydropyridines and thiazoles (e.g., δ 7.2–7.8 ppm for thiophene protons) .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- Density functional theory (DFT) : Models electron distribution in the dihydropyridine core to predict nucleophilic attack sites .
- Molecular docking : Screens against targets like kinase enzymes using software (AutoDock Vina) to assess binding affinity .
Q. How do structural modifications of the thiophene or thiazole groups affect biological activity?
- Thiophene substitution : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity .
- Thiazole modifications : Bulky substituents (e.g., 4-methoxyphenyl) improve metabolic stability but may reduce solubility .
Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?
- pH-dependent studies : Stability is optimal at neutral pH (6–8); acidic conditions hydrolyze the carboxamide group .
- Storage protocols : Lyophilization and storage at –20°C in amber vials prevent photodegradation and oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
